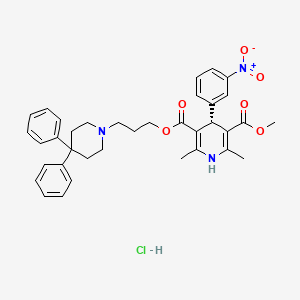
Hidrocloruro de dexniguldipina
Descripción general
Descripción
Dexniguldipine hydrochloride is a chemical compound known for its role as a potent antineoplastic agent and a specific inhibitor of protein kinase C. It has been studied for its ability to reverse multidrug resistance in cancer cells, making it a significant compound in cancer research .
Aplicaciones Científicas De Investigación
Dexniguldipine hydrochloride has several scientific research applications:
Cancer Research: It is used as an antineoplastic agent due to its ability to inhibit protein kinase C and reverse multidrug resistance in cancer cells
Cell Cycle Studies: The compound affects the cell cycle, particularly the S phase, making it useful in studies related to cell proliferation and differentiation.
Pharmacological Studies: Dexniguldipine hydrochloride is studied for its interactions with various drugs and its potential to enhance the efficacy of other chemotherapeutic agents.
Mecanismo De Acción
Target of Action
Dexniguldipine hydrochloride primarily targets P-glycoprotein 1 . P-glycoprotein 1 is a protein that in humans is encoded by the ABCB1 gene. It is an important protein of the cell membrane that pumps many foreign substances out of cells. More formally, it is an ATP-dependent efflux pump with broad substrate specificity .
Mode of Action
Dexniguldipine hydrochloride acts as an inhibitor of P-glycoprotein 1 . By inhibiting this protein, dexniguldipine hydrochloride can prevent the efflux of foreign substances, including therapeutic drugs, from cells. This can increase the intracellular concentrations of these substances, potentially enhancing their therapeutic effects .
Biochemical Pathways
It is known that the inhibition of p-glycoprotein 1 can affect multiple pathways related to the transport and distribution of various substances within the body .
Pharmacokinetics
It is known that the drug exhibits wide interindividual variation and a dose-dependent increase in steady-state serum concentrations at doses of up to 1,000 mg daily .
Result of Action
The inhibition of P-glycoprotein 1 by dexniguldipine hydrochloride can result in increased intracellular concentrations of various substances, including therapeutic drugs. This can potentially enhance the therapeutic effects of these drugs . Moreover, dexniguldipine hydrochloride has been shown to exert selective antiproliferative activity in a variety of tumor models .
Action Environment
The action of dexniguldipine hydrochloride can be influenced by various environmental factors. For example, the presence of other drugs that also inhibit P-glycoprotein 1 could potentially enhance the effects of dexniguldipine hydrochloride. Conversely, drugs that induce P-glycoprotein 1 could potentially decrease its effects
Análisis Bioquímico
Biochemical Properties
Dexniguldipine hydrochloride interacts with various enzymes and proteins, particularly protein kinase C . The nature of these interactions involves the inhibition of protein kinase C activity, which plays a crucial role in cell proliferation and differentiation .
Cellular Effects
Dexniguldipine hydrochloride affects various types of cells and cellular processes. It influences cell function by inhibiting protein kinase C activity, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Dexniguldipine hydrochloride involves its binding interactions with protein kinase C, leading to the inhibition of this enzyme . This results in changes in gene expression and impacts cellular functions at the molecular level .
Temporal Effects in Laboratory Settings
Its potent anti-protein kinase C activity and ability to reverse multidrug resistance have been well-documented .
Métodos De Preparación
The synthesis of Dexniguldipine hydrochloride involves several steps, including the formation of its core dihydropyridine structure. The synthetic route typically includes the following steps:
Formation of the Dihydropyridine Core: This involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions.
Introduction of Substituents: Various substituents are introduced to the dihydropyridine core through nucleophilic substitution reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Análisis De Reacciones Químicas
Dexniguldipine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where substituents on the dihydropyridine core can be replaced with other functional groups.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
Dexniguldipine hydrochloride is similar to other dihydropyridine derivatives, such as nifedipine and amlodipine, which are used as calcium channel blockers. its unique ability to inhibit protein kinase C and reverse multidrug resistance sets it apart from these compounds. Other similar compounds include:
Nifedipine: Primarily used as a calcium channel blocker for treating hypertension.
Amlodipine: Another calcium channel blocker used for cardiovascular diseases.
Verapamil: A calcium channel blocker with some ability to inhibit protein kinase C but less potent than Dexniguldipine hydrochloride
Dexniguldipine hydrochloride’s unique properties make it a valuable compound in cancer research and pharmacological studies.
Propiedades
IUPAC Name |
5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H/t33-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOSUIMBPQVOEU-MGDILKBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H](C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873072 | |
| Record name | Dexniguldipine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113145-70-3 | |
| Record name | Dexniguldipine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113145703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexniguldipine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEXNIGULDIPINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0642TZ1JZN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

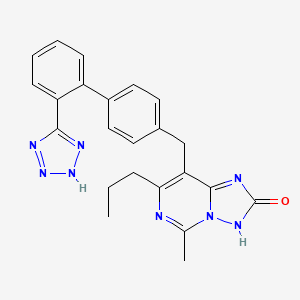
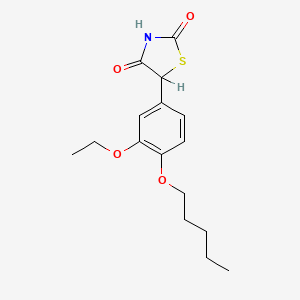
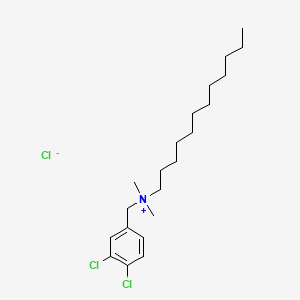


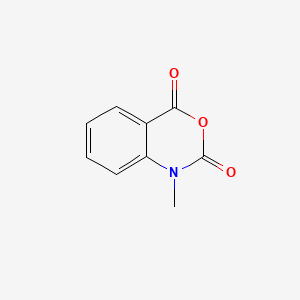
![6-amino-4-[5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1679348.png)
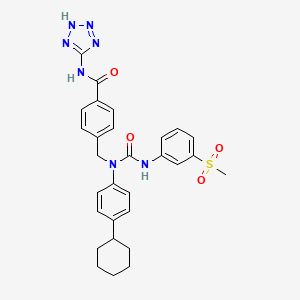
![8-[4-[3-[4-[3-[[4-(1-Azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B1679354.png)
![8-[4-[3-[3-[3-[[4-(1-Azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B1679355.png)
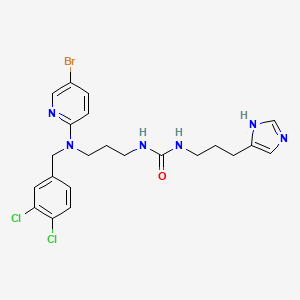
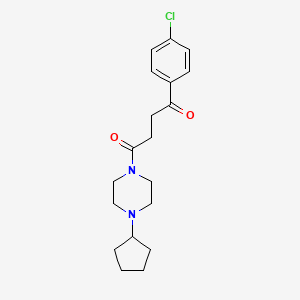
![[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] cyclopropanecarboxylate;dihydrochloride](/img/structure/B1679359.png)
